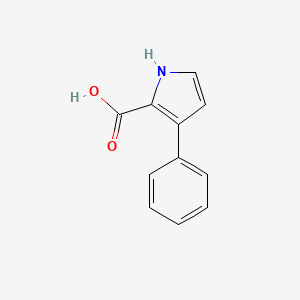

3-Phenyl-1H-pyrrole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(14)10-9(6-7-12-10)8-4-2-1-3-5-8/h1-7,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKPQOHQTACWXPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight and formula of 3-phenyl-1H-pyrrole-2-carboxylic acid

The following technical monograph provides an in-depth analysis of 3-phenyl-1H-pyrrole-2-carboxylic acid , designed for researchers in medicinal chemistry and drug discovery.

Chemical Scaffold for Kinase Inhibition and NMDA Receptor Modulation

Physicochemical Core Profile

This section establishes the fundamental constants required for stoichiometric calculations and analytical method development.

| Property | Value | Technical Notes |

| IUPAC Name | 3-phenyl-1H-pyrrole-2-carboxylic acid | Specific isomer; distinct from 4-phenyl or 5-phenyl analogs. |

| CAS Registry Number | 13130-22-8 (General) | Note: Isomer specificity is critical in vendor sourcing. |

| Molecular Formula | C₁₁H₉NO₂ | |

| Molecular Weight | 187.19 g/mol | Average mass for stoichiometry. |

| Monoisotopic Mass | 187.0633 Da | For High-Resolution Mass Spectrometry (HRMS). |

| Appearance | Off-white to pale yellow solid | Darkens upon oxidation/light exposure. |

| Melting Point | >174 °C (dec.)[1][2][3] | Decomposes upon melting (decarboxylation risk).[2] |

| pKa (Calculated) | ~4.5 (COOH), >16 (NH) | Acidic carboxyl group; weakly acidic pyrrole NH. |

| Solubility | DMSO, Methanol, DMF | Poor solubility in water and non-polar hydrocarbons. |

Structural Characterization & Logic

Understanding the electronic distribution of the 3-phenyl-1H-pyrrole-2-carboxylic acid scaffold is vital for predicting reactivity and biological binding.

Electronic & Steric Features

-

Isostere Potential: The pyrrole core serves as a bioisostere for amide bonds or phenyl rings in peptide mimetics.

-

Atropisomerism: While the bond between the pyrrole C3 and phenyl C1' allows rotation, steric clash with the C2-carboxylic acid can induce a twisted conformation, enhancing binding selectivity in enzyme pockets (e.g., kinases).

-

Hydrogen Bonding:

-

Donor: Pyrrole NH and Carboxyl OH.

-

Acceptor: Carbonyl Oxygen.

-

Diagnostic Spectroscopy

Researchers should validate compound identity using the following spectral fingerprints:

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 11.5 - 12.0 ppm (br s, 1H): Pyrrole NH (Exchangeable).

-

δ 12.5 ppm (br s, 1H): Carboxylic acid OH.

-

δ 7.30 - 7.60 ppm (m, 5H): Phenyl group protons.

-

δ 6.95 ppm (t/d, 1H): Pyrrole H5 (α-proton, deshielded by N).

-

δ 6.40 ppm (t/d, 1H): Pyrrole H4 (β-proton).

-

Note: The coupling constant (

) is typically 2.5–3.0 Hz, characteristic of pyrrole.

-

-

Mass Spectrometry (ESI-):

-

m/z 186.05 [M-H]⁻ : Dominant ion in negative mode due to carboxylate formation.

-

Fragmentation: Loss of CO₂ (M-44) is a common fragmentation pathway, yielding the 3-phenylpyrrole radical cation.

-

Synthesis & Production Protocols

For drug development, high isomeric purity is required. Classical condensation methods (e.g., Paal-Knorr) often yield mixtures of 3-phenyl and 4-phenyl isomers. The Suzuki-Miyaura Cross-Coupling strategy is recommended for regioselective precision.

Strategic Workflow: Regioselective Suzuki Coupling

This route utilizes a halogenated pyrrole scaffold to install the phenyl ring specifically at the C3 position.

Figure 1: Regioselective synthesis pathway ensuring 3-position substitution.

Detailed Experimental Protocol

Step 1: Suzuki Coupling

-

Charge: In a sealed tube, combine Ethyl 3-bromo-1H-pyrrole-2-carboxylate (1.0 eq), Phenylboronic acid (1.2 eq), and Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent: Add 1,4-Dioxane (0.1 M concentration) and aqueous Na₂CO₃ (2.0 M, 3.0 eq).

-

Degas: Sparge with Argon for 15 minutes to remove oxygen (critical to prevent Pd oxidation).

-

Reaction: Heat to 90°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 3:1).

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (SiO₂).

Step 2: Ester Hydrolysis

-

Dissolution: Dissolve the intermediate ester in THF/Water (1:1).

-

Saponification: Add LiOH·H₂O (3.0 eq) and heat to 60°C for 2 hours.

-

Isolation: Cool to 0°C. Acidify carefully with 1M HCl to pH 3–4. The product typically precipitates as a solid.

-

Purification: Filter the precipitate and wash with cold water. Recrystallize from Ethanol/Water if necessary.

Analytical Validation (HPLC Method)

To ensure compound integrity during biological screening, use the following reverse-phase HPLC method.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (aromatic) and 280 nm (pyrrole) |

| Retention Time | ~6.5 - 7.2 min (dependent on exact column/dead volume) |

Applications in Drug Discovery

The 3-phenyl-1H-pyrrole-2-carboxylic acid moiety is a privileged scaffold in medicinal chemistry.

-

NMDA Receptor Antagonism: Derivatives of this acid, particularly when halogenated at the 4-position, act as antagonists at the glycine binding site of the NMDA receptor. This mechanism is relevant for anticonvulsant and neuroprotective therapies [1].

-

Kinase Inhibition: The scaffold mimics the ATP-binding motif. The carboxylic acid can form hydrogen bonds with the "hinge region" of kinases, while the phenyl group occupies the hydrophobic pocket II.

-

Antifungal Agents: Phenylpyrroles are precursors to agricultural fungicides (e.g., fludioxonil analogs), disrupting osmotic signal transduction in fungi [2].

Biological Pathway Interaction

Figure 2: Primary biological targets and downstream therapeutic effects.

References

-

Carotti, A., et al. (1998). "3-(2-(N-Phenylcarbamoyl)vinyl)pyrrole-2-carboxylic acid derivatives. A novel class of glycine site antagonists." Journal of Medicinal Chemistry, 41(19), 3693–3701.

- Jeschke, P. (2010). "Current trends in the design of agrochemicals." Organic Chemistry Frontiers. (Contextualizing phenylpyrrole fungicides).

-

PubChem Compound Summary. (2024). "3-phenyl-1H-pyrrole-2-carboxylic acid."[1][2][3][4][5][6][7] National Center for Biotechnology Information.

-

Organic Syntheses. (1971). "Ethyl Pyrrole-2-carboxylate." Org.[6][8][9] Synth. 51, 100. (Foundational chemistry for pyrrole esters).

Sources

- 1. 3-Phenyl-1H-pyrrole-2-carboxylic Acid manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 2. EP2626361B1 - Pyrrole antifungal agents - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US3428648A - 3-(substituted phenyl) pyrrole derivatives and methods of producing them - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2018215799A1 - Inhibitors of metallo-beta-lactamases - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Pyrrole synthesis [organic-chemistry.org]

- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]

The Pharmacophore Architect: 3-Phenyl Substituted Pyrrole-2-Carboxylic Acids

Topic: 3-phenyl substituted pyrrole-2-carboxylic acid building blocks Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The pyrrole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a precursor to diverse bioactive molecules ranging from kinase inhibitors to NMDA receptor antagonists. While 4- and 5-substituted pyrroles are synthetically accessible via classical electrophilic aromatic substitution, the 3-phenyl substituted pyrrole-2-carboxylic acid isomer represents a greater synthetic challenge and a unique pharmacological opportunity.

This guide details the strategic utility, regioselective synthesis, and application of 3-phenyl pyrrole-2-carboxylic acid building blocks. It prioritizes the Suzuki-Miyaura cross-coupling pathway as the most robust, modular method for generating libraries of these compounds, ensuring high "Freedom to Operate" in drug discovery campaigns.

Structural Biology & Chemical Space

Why the C3-Phenyl Isomer?

In Structure-Activity Relationship (SAR) studies, the position of the phenyl ring on the pyrrole core dictates the vector of hydrophobic engagement.

-

Conformational Restriction: The C3-phenyl group creates significant steric clash with the C2-carbonyl moiety (acid/amide). This restricts rotation, locking the molecule into a specific conformation that can pre-organize the ligand for receptor binding (reducing the entropic penalty).

-

Electronic Modulation: The C3-phenyl ring conjugates with the pyrrole system, but less effectively than at C2 or C5 due to the steric twist. This subtle electronic tuning affects the pKa of the pyrrole NH and the C2-carboxylic acid, influencing solubility and membrane permeability.

-

Hydrophobic Pocket Filling: Many ATP-binding sites (kinases) and allosteric sites (GPCRs) possess a "hydrophobic shelf" adjacent to the hydrogen-bonding region. The C3-phenyl group is ideally positioned to access these shelves while the C2-acid/amide anchors the molecule via hydrogen bonds.

Strategic Synthesis: The Suzuki-Miyaura Route

While classical methods like the Paal-Knorr or Hantzsch synthesis can construct pyrroles, they often lack the regiocontrol required to place a phenyl group exclusively at the C3 position without polysubstitution.

The industry-standard approach for "building block" generation is the Suzuki-Miyaura Cross-Coupling of 3-bromo-pyrrole-2-carboxylates. This method allows for the late-stage introduction of diverse aryl groups, making it ideal for parallel medicinal chemistry.

The Retrosynthetic Logic

The synthesis hinges on the availability of Methyl 3-bromo-1H-pyrrole-2-carboxylate . This intermediate allows the chemist to "install" the phenyl ring using boronic acids.

Critical Decision Point: Nitrogen Protection

-

Unprotected (Free NH): Possible but risky. The free NH is acidic (pKa ~17) and can poison Palladium catalysts or lead to N-arylation byproducts.

-

Protected (SEM/Boc):Recommended. Protecting the nitrogen with a [2-(Trimethylsilyl)ethoxy]methyl (SEM) or tert-Butoxycarbonyl (Boc) group ensures the reaction proceeds exclusively at the C-Br bond.

Mechanistic Pathway (Graphviz)

Caption: Figure 1. Modular synthetic workflow for accessing 3-phenyl-pyrrole-2-carboxylic acids via Palladium-catalyzed cross-coupling.

Detailed Experimental Protocol

Objective: Synthesis of 3-phenyl-1H-pyrrole-2-carboxylic acid from methyl 3-bromo-1H-pyrrole-2-carboxylate.

Phase 1: N-Protection (SEM Group)

Rationale: The SEM group is chosen over Boc for its stability under the basic aqueous conditions of the Suzuki coupling.

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Reagents: Suspend Sodium Hydride (NaH, 60% in oil, 1.2 equiv) in anhydrous DMF (0.5 M concentration relative to substrate) at 0°C.

-

Addition: Add Methyl 3-bromo-1H-pyrrole-2-carboxylate (1.0 equiv) dropwise in DMF. Stir at 0°C for 30 min until gas evolution ceases (deprotonation of pyrrole NH).

-

Electrophile: Add SEM-Chloride (1.1 equiv) dropwise.

-

Reaction: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc).

-

Workup: Quench with sat. NH4Cl. Extract with EtOAc (3x).[1] Wash organics with water and brine (critical to remove DMF). Dry over Na2SO4, concentrate, and purify via silica flash chromatography.

Phase 2: Suzuki-Miyaura Coupling

Rationale: Pd(dppf)Cl2 is selected for its resistance to air and high activity with heteroaryl halides.

-

Degassing (Crucial): In a microwave vial or sealed tube, combine the N-SEM-3-bromo-pyrrole (1.0 equiv), Phenylboronic acid (1.5 equiv), and Cesium Carbonate (Cs2CO3, 3.0 equiv).

-

Solvent: Add a mixture of 1,4-Dioxane/Water (4:1 ratio).

-

Purge: Bubble Nitrogen gas through the solvent mixture for 10 minutes to remove dissolved Oxygen (prevents homocoupling and catalyst deactivation).

-

Catalyst: Add Pd(dppf)Cl2·DCM (0.05 equiv / 5 mol%). Seal the vessel immediately.

-

Heating: Heat to 90°C for 4-12 hours.

-

Self-Validation: The reaction mixture should turn black (Pd black precipitation) only after the reaction is complete. Early black precipitation indicates catalyst death (oxygen leak).

-

-

Workup: Filter through a Celite pad (removes Pd). Dilute with EtOAc, wash with water. Concentrate to obtain the crude coupled ester.

Phase 3: Global Deprotection & Saponification

Rationale: SEM removal usually requires fluoride (TBAF), followed by ester hydrolysis.

-

Desilylation: Dissolve crude ester in THF. Add TBAF (1M in THF, 3.0 equiv) and Ethylenediamine (3.0 equiv, acts as a scavenger for the formaldehyde byproduct). Reflux for 4 hours.

-

Hydrolysis: Once SEM is removed (check LCMS), add LiOH (aq, 2M, 5.0 equiv) directly to the reaction mixture. Stir at 60°C for 2 hours.

-

Isolation (The Acid Trap):

-

Cool to 0°C.

-

Carefully acidify with 1M HCl to pH ~3. Do not go below pH 2 , as electron-rich pyrrole acids can decarboxylate (lose CO2) under highly acidic/thermal conditions.

-

The product usually precipitates as a solid. Filter, wash with cold water, and dry.

-

Quantitative Data & Optimization Matrix

| Parameter | Standard Condition | Optimization for Sterically Hindered Phenyls |

| Catalyst | Pd(dppf)Cl2 (5 mol%) | Pd2(dba)3 + XPhos (for bulky boronic acids) |

| Base | Cs2CO3 (3 equiv) | K3PO4 (mild, better for sensitive groups) |

| Solvent | Dioxane/H2O (4:1) | Toluene/H2O (if solubility is an issue) |

| Temperature | 90°C | 110°C (Microwave, 30 min) |

| Yield (Typical) | 75-85% | 50-65% |

Biological Applications & Case Studies

NMDA Receptor Antagonism

Derivatives of 3-phenyl-pyrrole-2-carboxylic acid have been identified as antagonists for the glycine binding site of the NMDA receptor. The 3-phenyl ring occupies a hydrophobic pocket distinct from the glutamate binding site, providing selectivity.

-

Key Insight: Electron-withdrawing groups (Cl, Br) on the 3-phenyl ring often enhance potency by increasing lipophilicity and halogen bonding interactions [1].

Antimicrobial Agents

The scaffold serves as a core for antitubercular agents. Specifically, 3-arylpyrrole derivatives have demonstrated MIC values < 1 µg/mL against Mycobacterium tuberculosis.[2] The regiochemistry is vital here; moving the phenyl to C4 often results in a loss of activity due to misalignment with the target enzyme (likely InhA or similar reductases) [2].

Workflow for Library Generation (Graphviz)

Caption: Figure 2. High-throughput workflow for generating 3-phenyl pyrrole libraries.

References

-

Di Fabio, R., et al. (1997). "3-(2-(N-phenylcarbamoyl)vinyl)pyrrole-2-carboxylic acid derivatives.[3] A novel class of glycine site antagonists."[3] Journal of Medicinal Chemistry. Available at: [Link]

-

Rawat, P., et al. (2022). "Synthesis and evaluation of pyrrole-2-carboxylate derivatives against Mycobacterium tuberculosis." MDPI / Antibiotics. (Contextualized from search results on pyrrole antimicrobials). Available at: [Link]

-

Zhang, H., et al. (2019). "An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles." Molecules. Available at: [Link]

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential [mdpi.com]

- 3. (E)-3-(2-(N-phenylcarbamoyl)vinyl)pyrrole-2-carboxylic acid derivatives. A novel class of glycine site antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

3-Phenyl-1H-pyrrole-2-carboxylic acid in kinase inhibitor synthesis

Topic: 3-Phenyl-1H-pyrrole-2-carboxylic acid in Kinase Inhibitor Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pyrrole Scaffold in Modern Kinase Inhibition

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have become one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy, but the high conservation of the ATP-binding site across the human kinome presents a significant challenge in achieving selectivity and avoiding off-target effects.[2] This has led to the concept of "privileged scaffolds," molecular frameworks that demonstrate a high propensity for binding to a specific target family.[3]

The pyrrole ring is a quintessential example of such a privileged scaffold in kinase inhibitor design.[4] As a bioisostere of the adenine core of ATP, the pyrrole nucleus and its fused derivatives, like pyrrolo[2,3-d]pyrimidines, can effectively mimic the purine base, forming crucial hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket.[5][6] The 3-Phenyl-1H-pyrrole-2-carboxylic acid motif, in particular, serves as a versatile and synthetically accessible starting point for a diverse range of potent and selective kinase inhibitors.[7][8] This scaffold positions a phenyl group towards the solvent-exposed region or a hydrophobic pocket and presents a carboxylic acid handle for further chemical elaboration, allowing for the systematic optimization of potency, selectivity, and pharmacokinetic properties.[7][9]

This guide provides an in-depth exploration of the application of 3-Phenyl-1H-pyrrole-2-carboxylic acid in the synthesis of kinase inhibitors, detailing a robust synthetic protocol, a standard bioassay for activity evaluation, and the underlying chemical principles that make this scaffold a cornerstone of modern medicinal chemistry.

Part 1: Synthetic Strategy and Rationale

The synthesis of kinase inhibitors from the 3-Phenyl-1H-pyrrole-2-carboxylic acid scaffold typically involves two key stages: the formation of the core pyrrole ring system, followed by the functionalization of the carboxylic acid, usually via amide bond formation.

Core Scaffold Synthesis: The Paal-Knorr Reaction

The Paal-Knorr synthesis is a classic, robust, and widely employed method for constructing pyrrole rings from 1,4-dicarbonyl compounds and a primary amine or ammonia.[10][11][12] Its versatility allows for the introduction of a wide variety of substituents on the pyrrole ring, making it ideal for building libraries of potential inhibitors.[13][14] The reaction proceeds via the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[11][14]

The following workflow illustrates the general strategy for synthesizing a target kinase inhibitor starting from the assembly of the pyrrole core.

Caption: Synthetic workflow for a kinase inhibitor.

Amide Coupling: The Gateway to Diversity

The carboxylic acid at the 2-position of the pyrrole is a critical functional handle. In many kinase inhibitors, this position is converted to an amide. This amide bond serves multiple purposes:

-

Structural Rigidity: It introduces a planar, rigidifying element to the molecule.

-

Hydrogen Bonding: The N-H and C=O groups can act as hydrogen bond donors and acceptors, respectively, forming key interactions within the ATP binding site.[15]

-

Vector for Exploration: By varying the amine coupling partner, chemists can systematically probe different regions of the kinase binding pocket to optimize inhibitor potency and selectivity.[9][16]

Standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU, in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine), provide a reliable and high-yielding method for this transformation.

Part 2: Detailed Experimental Protocols

Protocol 2.1: Synthesis of a Representative Kinase Inhibitor

This protocol describes the synthesis of a hypothetical but representative kinase inhibitor, (N-(4-fluorophenyl)-5-methyl-3-phenyl-1H-pyrrole-2-carboxamide) , based on the 3-phenyl-1H-pyrrole-2-carboxylic acid scaffold.

Step 1: Synthesis of Ethyl 5-methyl-3-phenyl-1H-pyrrole-2-carboxylate (Paal-Knorr Reaction)

| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles (mmol) |

| Ethyl 2-benzoyl-3-oxobutanoate | 220.23 | 4.40 g | 20.0 |

| Aminoacetaldehyde dimethyl acetal | 105.14 | 2.31 g | 22.0 |

| p-Toluenesulfonic acid (p-TSA) | 172.20 | 0.34 g | 2.0 |

| Toluene | - | 100 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and condenser, add ethyl 2-benzoyl-3-oxobutanoate (4.40 g), toluene (100 mL), aminoacetaldehyde dimethyl acetal (2.31 g), and p-toluenesulfonic acid (0.34 g).

-

Heat the mixture to reflux (approx. 110-115 °C) and monitor the azeotropic removal of water. The reaction is typically complete within 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.

-

Once complete, cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude oil.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexane) to afford the title compound as a pale yellow solid.

-

Expected Yield: 70-80%.

-

Causality: The acid catalyst (p-TSA) protonates a carbonyl group, facilitating the initial nucleophilic attack by the amine. The Dean-Stark trap removes water, driving the equilibrium towards the dehydrated pyrrole product.[12]

-

Step 2: Saponification to 5-methyl-3-phenyl-1H-pyrrole-2-carboxylic acid

Procedure:

-

Dissolve the ethyl ester from Step 1 (e.g., 3.68 g, 15.1 mmol) in a mixture of THF (45 mL) and water (15 mL) in a 250 mL round-bottom flask.

-

Add lithium hydroxide monohydrate (LiOH·H₂O, 1.27 g, 30.2 mmol) and stir the mixture vigorously at room temperature for 12-16 hours.

-

Monitor the reaction by TLC until the starting ester spot has completely disappeared.

-

Remove the THF under reduced pressure. Dilute the remaining aqueous solution with 50 mL of water.

-

Acidify the aqueous solution to pH ~3 by the slow addition of 1M HCl. A precipitate will form.

-

Cool the mixture in an ice bath for 30 minutes, then collect the solid by vacuum filtration.

-

Wash the solid with cold water (2 x 20 mL) and dry under vacuum to yield the carboxylic acid as an off-white solid.

-

Expected Yield: 90-98%.

-

Causality: Saponification is a base-catalyzed hydrolysis of the ester to its corresponding carboxylate salt. Subsequent acidification protonates the carboxylate to yield the desired carboxylic acid.

-

Step 3: Amide Coupling to form N-(4-fluorophenyl)-5-methyl-3-phenyl-1H-pyrrole-2-carboxamide

| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles (mmol) |

| 5-methyl-3-phenyl-1H-pyrrole-2-carboxylic acid | 215.24 | 1.08 g | 5.0 |

| 4-Fluoroaniline | 111.12 | 0.61 g | 5.5 |

| HATU | 380.23 | 2.09 g | 5.5 |

| DIPEA | 129.24 | 1.3 mL | 7.5 |

| N,N-Dimethylformamide (DMF) | - | 25 mL | - |

Procedure:

-

In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.08 g) in anhydrous DMF (25 mL).

-

Add 4-fluoroaniline (0.61 g), followed by DIPEA (1.3 mL). Stir for 5 minutes.

-

Add HATU (2.09 g) in one portion. The reaction is often slightly exothermic.

-

Stir the mixture at room temperature for 2-4 hours. Monitor progress by TLC (1:1 Hexane:Ethyl Acetate).

-

Once the reaction is complete, pour the mixture into 200 mL of water. A precipitate should form.

-

Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.

-

Wash the solid thoroughly with water (3 x 30 mL) and then with a small amount of cold diethyl ether to remove residual DMF.

-

Recrystallize the crude product from ethanol/water or purify by flash column chromatography to yield the final inhibitor as a white or off-white solid.

-

Expected Yield: 75-90%.

-

Causality: HATU is an efficient coupling reagent that activates the carboxylic acid by forming a highly reactive acyl-O-phosphonium species, which is then readily displaced by the nucleophilic amine. DIPEA acts as a non-nucleophilic base to neutralize the generated acids.

-

Protocol 2.2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a general method for determining the inhibitory potency (IC₅₀) of the synthesized compound against a target kinase using a luminescence-based assay that quantifies ADP formation.

Materials:

-

Target Kinase (e.g., VEGFR2, Src)

-

Kinase Substrate (specific to the kinase)

-

ATP (Adenosine Triphosphate)

-

Synthesized Inhibitor (dissolved in 100% DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay Buffer (specific to kinase, typically contains MgCl₂)

-

White, opaque 384-well assay plates

-

Multichannel pipettes and a plate reader capable of measuring luminescence.

Procedure:

-

Compound Dilution: Prepare a serial dilution of the inhibitor in 100% DMSO. A typical starting concentration is 1 mM, serially diluted 1:3 for a 10-point dose-response curve.

-

Reaction Setup:

-

Add 2.5 µL of kinase/substrate mix in assay buffer to each well.

-

Add 25 nL of the serially diluted inhibitor or DMSO (for 0% and 100% inhibition controls) to the appropriate wells.

-

To initiate the kinase reaction, add 2.5 µL of ATP solution (concentration at or near the Km for the specific kinase).

-

The final reaction volume is 5 µL.

-

-

Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Subtract the background (no kinase control) from all wells.

-

Normalize the data by setting the "no inhibitor" (DMSO only) control as 100% activity and the "high concentration inhibitor" control as 0% activity.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

-

| Plate Layout Example (Section of 384-well plate) | Column 1 (10 µM) | Column 2 (3.3 µM) | ... | Column 10 (0.5 nM) | Column 11 (0% Inh) | Column 12 (100% Inh) |

| Row A | Inhibitor | Inhibitor | ... | Inhibitor | DMSO | Max Inhibitor |

| Row B | Inhibitor | Inhibitor | ... | Inhibitor | DMSO | Max Inhibitor |

Part 3: Structure-Activity Relationship (SAR) and Mechanistic Insights

The 3-phenyl-1H-pyrrole-2-carboxylic acid scaffold provides a robust platform for SAR studies. Modifications at key positions can drastically alter an inhibitor's profile.

Caption: Key modification points for SAR studies.

-

Pyrrole N-H and Amide Carbonyl: These groups often form the canonical hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding site.[15] This interaction is fundamental to the activity of many pyrrole-based inhibitors.

-

The Phenyl Group (Position 3): This group typically occupies a hydrophobic pocket. Modifications here, such as adding halogens or methoxy groups, can enhance van der Waals interactions and improve potency.[8][17]

-

The Amide Moiety (from Position 2): This vector is crucial for achieving selectivity. By extending different chemical groups from the amide nitrogen, it is possible to engage with unique amino acid residues outside the highly conserved hinge region, thereby distinguishing between different kinases.[9][16][18]

-

The Pyrrole C5 Position: This position often points towards the entrance of the ATP pocket. Small, non-bulky substituents are generally preferred to avoid steric clashes.[19]

The diagram below illustrates the general binding mode of a Type I kinase inhibitor, which competes directly with ATP. The pyrrole scaffold is ideally suited for this binding mode.

Caption: Competitive binding at the ATP pocket.

Conclusion

The 3-Phenyl-1H-pyrrole-2-carboxylic acid scaffold is a powerful and validated starting point for the design and synthesis of novel kinase inhibitors. Its synthetic tractability, stemming from reliable methods like the Paal-Knorr synthesis, combined with its inherent ability to form key interactions within the kinase ATP-binding site, makes it an invaluable tool for medicinal chemists. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore this chemical space, enabling the development of the next generation of targeted therapeutics.

References

- Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.

- Scaffold-based design of kinase inhibitors for cancer therapy. PubMed.

- Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-deriv

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.

- Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.

- A deep learning based scaffold hopping strategy for the design of kinase inhibitors. Cambridge University Press & Assessment.

- Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.

- Application of chemical similarity and bioisosteres to find allosteric inhibitors of type 2 lipid kinase γ. PMC.

- Synthetic Routes to Pyrrole-Containing Bioactive Molecules: Applic

- Paal-Knorr Synthesis. Alfa Chemistry.

- Paal–Knorr synthesis. Wikipedia.

- A convenient proline catalysed Paal–Knorr synthesis of highly substituted pyrrole: construction of a pyrrolo[2,1-a]isoquinoline scaffold. New Journal of Chemistry (RSC Publishing).

- Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.

-

Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][3][20]triazines. ResearchGate.

- Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.

- Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evalu

- Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. PubMed.

- Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed.

- The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry.

-

Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][3][20]diazepine derivatives as potent EGFR/CDK2 inhibitors. PMC.

- The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research.

- Structure-based design and synthesis of pyrrole deriv

- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.

- Discovery of novel 5-phenyl-1H-pyrrole-2-carboxylic acids as Keap1-Nrf2 inhibitors for acute lung injury tre

- Bioisosteric Replacements. Cambridge MedChem Consulting.

- Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI.

- 3-(2-(N-phenylcarbamoyl)vinyl)pyrrole-2-carboxylic acid derivatives. A novel class of glycine site antagonists. PubMed.

- Pyrrole-Derivative of Chalcone, (E)-3-Phenyl-1-(2-Pyrrolyl)-2-Propenone, Inhibits Inflammatory Responses via Inhibition of Src, Syk, and TAK1 Kinase Activities. PMC.

- Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Deriv

- Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity rel

- Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. PMC.

- Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1ylmethyl)

- Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide deriv

- Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Tre

- Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)

- Recent synthetic and medicinal perspectives of pyrroles: An overview. Allied Academies.

Sources

- 1. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cambridge.org [cambridge.org]

- 3. mdpi.com [mdpi.com]

- 4. alliedacademies.org [alliedacademies.org]

- 5. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of novel 5-phenyl-1H-pyrrole-2-carboxylic acids as Keap1-Nrf2 inhibitors for acute lung injury treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 12. rgmcet.edu.in [rgmcet.edu.in]

- 13. A convenient proline catalysed Paal–Knorr synthesis of highly substituted pyrrole: construction of a pyrrolo[2,1-a]isoquinoline scaffold - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 15. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]

- 18. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. (E)-3-(2-(N-phenylcarbamoyl)vinyl)pyrrole-2-carboxylic acid derivatives. A novel class of glycine site antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Decarboxylation of 3-Phenylpyrrole-2,5-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpyrrole-2,5-dicarboxylic acid and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmacologically active compounds and functional materials. The strategic removal of one or both carboxyl groups from this scaffold, a process known as decarboxylation, is a critical transformation that unlocks access to diverse molecular architectures. This guide provides a comprehensive overview of the theoretical underpinnings and practical protocols for the selective decarboxylation of 3-phenylpyrrole-2,5-dicarboxylic acid, empowering researchers to navigate this chemical space with precision and efficiency.

The selective mono- or di-decarboxylation of this substrate allows for the tailored synthesis of 3-phenylpyrrole-2-carboxylic acid or 3-phenylpyrrole, respectively. These products serve as foundational building blocks for more complex molecules, including antifungal agents and potential protein tyrosine kinase inhibitors.[1] A thorough understanding of the reaction mechanisms and the influence of reaction conditions is paramount to achieving desired outcomes with high yield and purity.

Mechanistic Insights into Pyrrole Decarboxylation

The decarboxylation of pyrrole carboxylic acids is a more nuanced process than the simple thermal extrusion of carbon dioxide. The reaction mechanism is highly dependent on the reaction conditions, particularly the acidity of the medium.

In aqueous acidic solutions, the decarboxylation of pyrrole-2-carboxylic acid proceeds through a mechanism where the pyrrole ring is first protonated.[2][3] This initial protonation occurs on a ring carbon, which in turn activates the molecule for the subsequent C-C bond cleavage.[2][3][4] The rate of decarboxylation is observed to increase significantly with decreasing pH (from pH 3 to 1 and more rapidly in stronger acids like 10 M HCl).[2][3][5] This suggests that the protonated intermediate is the key species undergoing decarboxylation. At lower acidities, the ring protonation step is rate-determining, while at higher acid concentrations, the carbon-carbon bond cleavage becomes the slower step.[2][3]

Computational studies have further elucidated this mechanism, suggesting that the process can involve the addition of water to the carboxyl group, forming a hydrated intermediate.[5][6] This is followed by the C-C bond cleavage to release protonated carbonic acid, a more stable species than protonated carbon dioxide.[4][5][6]

For dicarboxylic acids like 3-phenylpyrrole-2,5-dicarboxylic acid, the decarboxylation can occur sequentially. It has been noted that for a 3-(substituted phenyl)pyrrole-2,5-dicarboxylic acid, decarboxylation occurs first at the 5-position, allowing for the potential isolation of the 2-carboxylic acid intermediate.[7]

Diagram of the Proposed Acid-Catalyzed Decarboxylation Pathway:

Caption: Acid-catalyzed sequential decarboxylation of 3-phenylpyrrole-2,5-dicarboxylic acid.

Decarboxylation Protocols

The choice of decarboxylation protocol depends on the desired product (mono- vs. di-decarboxylation) and the scale of the reaction. Below are detailed protocols for thermal and catalytic methods.

Protocol 1: Thermal Decarboxylation in a High-Boiling Solvent

This method is often employed for complete decarboxylation to the corresponding 3-phenylpyrrole. The high temperature provides the necessary activation energy for the removal of both carboxyl groups.

Materials:

-

3-phenylpyrrole-2,5-dicarboxylic acid

-

Quinoline or other high-boiling solvent (e.g., N,N-dimethylformamide (DMF))

-

Copper powder (optional, as a catalyst)[8]

-

Round-bottom flask equipped with a reflux condenser and a gas outlet

-

Heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask, add 3-phenylpyrrole-2,5-dicarboxylic acid.

-

Add a high-boiling solvent such as quinoline (typically 5-10 mL per gram of substrate).

-

(Optional) Add a catalytic amount of copper powder (e.g., 5-10 mol%).

-

Flush the system with an inert gas (N₂ or Ar) for 10-15 minutes.

-

Heat the reaction mixture to reflux (for quinoline, b.p. ~237 °C) under an inert atmosphere. The reaction is generally carried out by heating at about 130-270 °C.[8]

-

Monitor the reaction progress by TLC or LC-MS. The evolution of CO₂ gas will be observed.

-

Once the starting material is consumed (typically after several hours), cool the reaction mixture to room temperature.

-

Work-up:

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with an acidic solution (e.g., 1 M HCl) to remove the quinoline.

-

Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 3-phenylpyrrole.

Causality Behind Experimental Choices:

-

High-Boiling Solvent: Provides the high temperature required for decarboxylation and helps to ensure a homogeneous reaction mixture.

-

Inert Atmosphere: Prevents oxidation of the pyrrole ring and other sensitive functional groups at high temperatures.

-

Copper Catalyst: While not always necessary, copper catalysts can sometimes facilitate decarboxylation at lower temperatures or increase the reaction rate.[8]

Protocol 2: Silver-Catalyzed Protodecarboxylation

For a more controlled and milder decarboxylation, particularly for heteroaromatic carboxylic acids, silver-catalyzed methods have proven effective. This method can potentially offer better selectivity for mono-decarboxylation.

Materials:

-

3-phenylpyrrole-2,5-dicarboxylic acid

-

Silver(I) carbonate (Ag₂CO₃) or other silver salts

-

Acetic acid (AcOH)

-

Dimethyl sulfoxide (DMSO)

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Heating plate or oil bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask, dissolve 3-phenylpyrrole-2,5-dicarboxylic acid in DMSO.

-

Add a catalytic amount of Ag₂CO₃ (e.g., 10 mol%) and a small amount of acetic acid (e.g., 5 mol%).[9]

-

Flush the flask with an inert gas.

-

Heat the reaction mixture to 120 °C with stirring.[9]

-

Monitor the reaction progress by TLC or LC-MS. This method has been shown to enable selective monoprotodecarboxylation of several aromatic dicarboxylic acids.[10]

-

Upon completion, cool the reaction to room temperature.

-

Work-up:

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

-

Purification: Purify the product by column chromatography to isolate the desired mono- or di-decarboxylated product.

Causality Behind Experimental Choices:

-

Silver Catalyst: Silver(I) salts are effective catalysts for the protodecarboxylation of heteroaromatic carboxylic acids under relatively mild conditions.[9]

-

DMSO as Solvent: A high-boiling polar aprotic solvent that is suitable for a wide range of temperatures and can dissolve both the substrate and the catalyst.

-

Acetic Acid: Can act as a proton source in the catalytic cycle.

Diagram of a General Decarboxylation Workflow:

Caption: A generalized experimental workflow for the decarboxylation of 3-phenylpyrrole-2,5-dicarboxylic acid.

Comparison of Protocols

| Parameter | Thermal Decarboxylation | Silver-Catalyzed Decarboxylation |

| Temperature | High (130-270 °C)[8] | Moderate (e.g., 120 °C)[9] |

| Selectivity | Generally leads to di-decarboxylation | Can be tuned for mono-decarboxylation[10] |

| Reagents | High-boiling solvent (e.g., quinoline), optional copper | Silver catalyst (e.g., Ag₂CO₃), DMSO, Acetic Acid[9] |

| Advantages | Simple setup, no expensive catalysts required | Milder conditions, potential for higher selectivity |

| Disadvantages | Harsh conditions, potential for side reactions | Requires a metal catalyst, which may need to be removed |

Troubleshooting and Considerations

-

Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or temperature (for thermal methods) or adding more catalyst (for catalytic methods).

-

Side Product Formation: The pyrrole ring can be sensitive to strong acids and high temperatures. If significant decomposition is observed, consider using a milder protocol or a lower reaction temperature.

-

Product Isolation: The work-up procedure is crucial for removing the high-boiling solvent or the metal catalyst. Ensure thorough washing and purification steps.

-

Monitoring: Close monitoring of the reaction by TLC or LC-MS is essential to determine the optimal reaction time and to avoid over-reaction or decomposition.

Conclusion

The decarboxylation of 3-phenylpyrrole-2,5-dicarboxylic acid is a versatile transformation that provides access to valuable synthetic intermediates. By understanding the underlying reaction mechanisms and carefully selecting the appropriate protocol, researchers can achieve their desired synthetic targets with high efficiency. The choice between thermal and catalytic methods will depend on the desired product, the scale of the reaction, and the available resources. The protocols and insights provided in this guide serve as a solid foundation for further exploration and optimization in the field of drug discovery and materials science.

References

- American Chemical Society. (2009). Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid.

- Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009). A simple and highly efficient protodecarboxylation of various heteroaromatic carboxylic acids is catalyzed by Ag2CO3 and AcOH in DMSO. Organic Letters, 11, 5710-5713.

- ResearchGate. (2025). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation.

- Canadian Science Publishing. (1971). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution.

- ResearchGate. (2025). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution.

- Canadian Science Publishing. (n.d.). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution.

- Toy, X. Y., Roslan, I. I. B., Chuah, G. K., & Jaenicke, S. (2013). Protodecarboxylation of carboxylic acids over heterogeneous silver catalysts. Catalysis Science & Technology, 3(12), 3163-3171.

- ChemicalBook. (n.d.). 3-Phenyl-1H-pyrrole synthesis.

- Thieme. (2010). Silver(I)-Catalyzed Decarboxylation of Aromatic Carboxylic Acids.

- Fabis, F., Dallemagne, P., Rault, S., & Robba, M. (1995). A NEW EFFICIENT SYNTHESIS OF 3-AMINO-1-PHENYLPYRROLE.

- ResearchGate. (n.d.). Decarboxylative iodination of (hetero)aromatic carboxylic acids enabled....

- Google Patents. (n.d.). US3487089A - 3-(trifluoro methyl-phenyl) pyrroles.

- Goossen, L. J., et al. (2008). New catalytic transformations of carboxylic acids. Pure and Applied Chemistry, 80(8), 1725-1733.

- Google Patents. (n.d.). US3428648A - 3-(substituted phenyl) pyrrole derivatives and methods of producing them.

- Arkivoc. (n.d.). New synthesis routes and electrochemical and optical properties of N-substitued phenylpyrrole.

- MDPI. (n.d.). Synthesis of N-Phenylpyrrole Carboximides.

- MDPI. (2024). Synthesis of N-Substituted Pyrrole-2,5-dicarboxylic Acids from Pyrroles.

- PMC. (2024). Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid.

- ResearchGate. (n.d.). (PDF) Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles.

- MDPI. (2020). Diethyl pyrrole-2,5-dicarboxylate.

- UQ eSpace. (2024). Synthesis of N-Substituted Pyrrole-2,5-dicarboxylic Acids from Pyrroles.

- Wiley Online Library. (n.d.). Light‐Driven Enzymatic Decarboxylation of Dicarboxylic Acids.

- ChemicalBook. (n.d.). 1H-Pyrrole-2,5-dicarboxylic acid synthesis.

- Springer. (2010). New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts.

- PubChem. (n.d.). Pyrrole-2,5-dicarboxylic acid.

- PMC. (2025). Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid.

Sources

- 1. Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. US3487089A - 3-(trifluoro methyl-phenyl) pyrroles - Google Patents [patents.google.com]

- 8. US3428648A - 3-(substituted phenyl) pyrrole derivatives and methods of producing them - Google Patents [patents.google.com]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. Decarboxylation [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Advanced Strategies for 3-Phenylpyrrole Functionalization

Welcome to the technical support center for the functionalization of 3-phenylpyrrole. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges associated with introducing substituents onto this sterically demanding heterocyclic scaffold. The inherent steric hindrance imposed by the C3-phenyl group can often lead to low yields, poor regioselectivity, and catalyst deactivation. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and a discussion of the underlying mechanistic principles to empower you to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is the functionalization of 3-phenylpyrrole so challenging?

The primary challenge stems from steric hindrance. The bulky phenyl group at the C3 position physically obstructs the approach of reagents and catalysts to the adjacent C2 and C4 positions on the pyrrole ring. This steric clash can significantly increase the activation energy of the reaction, leading to sluggish conversions or a complete lack of reactivity. Furthermore, the electronic properties of the pyrrole ring, being electron-rich, favor electrophilic substitution, which typically occurs at the C2 and C5 positions. However, in 3-phenylpyrrole, the C2 position is sterically hindered, often leading to a mixture of products or reaction at the less hindered C5 position.

Q2: I am attempting a Suzuki-Miyaura cross-coupling at the C4-position of a 4-bromo-3-phenylpyrrole, but I am seeing very low yields and significant dehalogenation. What is going on?

Low yields and dehalogenation in Suzuki-Miyaura reactions, especially with sterically hindered substrates, are common issues.[1] Several factors could be at play:

-

Catalyst Deactivation: The palladium catalyst can form inactive palladium black, especially at elevated temperatures.[1]

-

Sluggish Reductive Elimination: The steric bulk around the palladium center in the transition state can hinder the final C-C bond-forming reductive elimination step. This can lead to competing side reactions like proto-deboronation of the boronic acid or dehalogenation of the pyrrole.

-

Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For sterically demanding substrates, bulky, electron-rich phosphine ligands are often required to promote oxidative addition and reductive elimination.[2]

-

Base and Solvent Effects: The choice of base and solvent is critical. The base must be strong enough to facilitate transmetalation but not so harsh as to cause degradation of the starting materials or catalyst. The solvent needs to ensure the solubility of all components and can influence the reaction rate and selectivity.[3]

Q3: How can I achieve C4-selectivity in the functionalization of 3-phenylpyrrole when the C2 and C5 positions are electronically favored?

Achieving C4-selectivity requires overcoming the inherent electronic preference of the pyrrole ring. Several strategies can be employed:

-

Directed C-H Activation: Installing a directing group on the pyrrole nitrogen or the C3-phenyl ring can position a transition metal catalyst in proximity to the C4-H bond, enabling its selective functionalization.[4]

-

Use of Blocking Groups: A removable blocking group can be installed at the more reactive C2 and C5 positions, forcing functionalization to occur at the C4 position. A common strategy involves using a bromo-substituent as a blocking group.[5]

-

Sterically Controlled Reactions: Employing a catalyst system with a sterically demanding ligand can favor reaction at the less hindered C4 position over the more hindered C2 position.[6]

-

Protecting Group Strategy: The choice of N-protecting group can influence the steric environment around the pyrrole ring and direct functionalization. For instance, a bulky protecting group can further hinder the C2 and C5 positions, making the C4 position more accessible.[7][8]

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Direct C-H Arylation

Symptoms:

-

Formation of a mixture of C2, C4, and C5-arylated products.

-

Predominant formation of the C5-arylated product, with little to no desired C4-arylation.

Possible Causes & Solutions:

| Cause | Troubleshooting Action | Rationale |

| Electronic Effects Dominating | Switch to a sterically controlled catalytic system. Employ a bulky ligand such as those from the Buchwald or Fu families.[2] | Bulky ligands can create a steric environment that favors catalyst approach to the less hindered C4 position. |

| Lack of Directing Influence | Introduce a directing group on the pyrrole nitrogen (e.g., picolinamide) or the ortho-position of the C3-phenyl group. | A directing group will chelate to the metal catalyst, positioning it for selective C-H activation at the desired position. |

| Reaction Conditions Favoring Thermodynamic Product | Lower the reaction temperature and shorten the reaction time. Screen different solvents to find one that may favor the kinetic product. | The C5 position is often the thermodynamically favored product. Modifying reaction conditions can sometimes favor the kinetically controlled C4-arylation. |

Problem 2: Incomplete Conversion in a Cross-Coupling Reaction

Symptoms:

-

Significant amount of starting material remaining after extended reaction times.

-

Reaction stalls after initial conversion.

Possible Causes & Solutions:

| Cause | Troubleshooting Action | Rationale |

| Catalyst Deactivation | Use a pre-catalyst or a more robust ligand. Ensure rigorous degassing of solvents and use of an inert atmosphere.[1] | Catalyst deactivation is a common issue. Pre-catalysts are often more stable, and robust ligands can protect the metal center. Oxygen can oxidize the active Pd(0) species. |

| Insufficient Catalyst Loading | Increase the catalyst loading in increments (e.g., from 1 mol% to 3 mol%). | For challenging substrates, a higher catalyst loading may be necessary to achieve full conversion. |

| Poor Solubility of Reagents | Screen different solvents or solvent mixtures to ensure all components are fully dissolved at the reaction temperature. | Poor solubility can lead to a heterogeneous reaction mixture and slow reaction rates. |

| Inappropriate Base | Screen a variety of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). Ensure the base is finely powdered and dry.[3] | The choice of base is critical for the transmetalation step. Different bases have varying strengths and solubilities that can impact the reaction. |

Experimental Protocols & Methodologies

Protocol 1: Sterically Controlled C4-Alkenylation of N-Alkyl-3-phenylpyrrole

This protocol is adapted from a method developed for the sterically controlled C-H alkenylation of pyrroles.[6]

Workflow Diagram:

Caption: Workflow for sterically controlled C4-alkenylation.

Step-by-Step Methodology:

-

To an oven-dried reaction vial equipped with a magnetic stir bar, add N-alkyl-3-phenylpyrrole (1.0 equiv), the desired alkene (1.5 equiv), Pd(OAc)₂ (5 mol%), and the pyrazolonaphthyridine ligand (10 mol%).

-

The vial is sealed with a septum and purged with argon for 10 minutes.

-

Anhydrous toluene (0.2 M) is added via syringe, followed by the addition of K₂CO₃ (2.0 equiv).

-

The argon atmosphere is replaced with a balloon of oxygen.

-

The reaction mixture is stirred vigorously and heated to 100 °C for 24 hours.

-

Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature.

-

The mixture is diluted with ethyl acetate and filtered through a short pad of Celite.

-

The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the C4-alkenylated 3-phenylpyrrole.

Protocol 2: Regioselective Synthesis of a 3,4-Disubstituted Pyrrole via a Blocking Group Strategy

This protocol is based on the principle of using a removable directing group to achieve functionalization at a specific position, adapted from a strategy for the synthesis of 3,4-disubstituted pyrroles.[7]

Conceptual Diagram:

Caption: Strategy for C4-functionalization using a blocking group.

Step-by-Step Methodology:

-

N-Protection: To a solution of 3-phenylpyrrole (1.0 equiv) in anhydrous THF, add a suitable base (e.g., NaH, 1.1 equiv) at 0 °C. After stirring for 30 minutes, add a bulky protecting group precursor (e.g., triisopropylsilyl chloride, 1.1 equiv) and allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract with an organic solvent. Purify the N-protected 3-phenylpyrrole.

-

C2/C5-Iodination (Blocking): To a solution of the N-protected 3-phenylpyrrole (1.0 equiv) in an appropriate solvent, add an iodinating agent (e.g., N-iodosuccinimide, 2.2 equiv). Stir the reaction at room temperature until completion. Purify the di-iodinated product.

-

C4-Suzuki Coupling: To a degassed mixture of the di-iodinated pyrrole (1.0 equiv), the desired boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 3.0 equiv) in a suitable solvent system (e.g., dioxane/water), heat the reaction under an inert atmosphere until the starting material is consumed.

-

Deblocking and Deprotection: The crude product from the previous step can be subjected to de-iodination (e.g., using a reducing agent like Zn/AcOH) followed by deprotection of the nitrogen (e.g., using TBAF for a silyl group) to yield the 3,4-disubstituted pyrrole.

Data Summary: Catalyst and Ligand Selection for Suzuki-Miyaura Coupling of Sterically Hindered Pyrroles

The following table provides a starting point for catalyst and ligand screening for Suzuki-Miyaura cross-coupling reactions involving sterically hindered 3-phenylpyrrole derivatives. Yields are highly substrate-dependent and the following data is illustrative.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Observations |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | Good for moderately hindered substrates. |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100-120 | Often effective for highly hindered couplings. |

| Pd(PPh₃)₄ | - | K₂CO₃ | DME/H₂O | 80-90 | A classic choice, but may be less effective for very hindered systems.[9] |

| PdCl₂(dppf) | - | Na₂CO₃ | DMF | 90-100 | Can be effective, but may require higher temperatures. |

References

-

[Regioselective synthesis of 2,3,4- or 2,3,5-trisubstituted pyrroles via[6][6] or[6][10] rearrangements of O-vinyl oximes. (2011). PubMed.]([Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sterically controlled C-H alkenylation of pyrroles and thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Highly regioselective synthesis of 3,4-disubstituted 1H-pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Palladium(ii)-catalysed regioselective synthesis of 3,4-disubstituted quinolines and 2,3,5-trisubstituted pyrroles from alkenes via anti-Markovnikov selectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Regiocontrol in Phenylpyrrole Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Regioselectivity & Yield Optimization Audience: Medicinal Chemists & Process Development Scientists

Executive Summary: The Regioselectivity Paradox

Phenylpyrroles are privileged scaffolds in both agrochemicals (e.g., fludioxonil) and pharmaceuticals. However, their synthesis is often plagued by a central paradox: thermodynamic stability vs. kinetic control .

Whether you are building the ring de novo or functionalizing an existing core, the phenyl group's placement (C2 vs. C3) is governed by subtle steric and electronic biases. This guide moves beyond standard textbook answers to address the specific failure modes of regiocontrol in these systems.

Strategic Decision Matrix

Before troubleshooting, verify you are using the correct synthetic manifold for your target regioisomer.

Figure 1: Strategic decision tree for selecting the synthetic route based on the desired phenyl regioisomer.

Module A: Troubleshooting the Paal-Knorr Reaction

Context: You are condensing a primary amine with an unsymmetrical 1-phenyl-1,4-diketone. Common Failure: Formation of inseparable regioisomeric mixtures or low yields due to steric clash.

Q: Why am I getting a 60:40 mixture of regioisomers when using an unsymmetrical 1,4-diketone?

A: This is a classic competition between nucleophilic attack at the C1 (benzoyl) vs. C4 (aliphatic acyl) carbonyls.

-

The Mechanism: The reaction proceeds via a hemiaminal intermediate.[1][2] The rate-determining step is often the cyclization of this intermediate.[1][2][3]

-

The Fix:

-

Steric Control: If your amine is bulky, it will preferentially attack the less hindered carbonyl (usually the aliphatic one) first.

-

Acid Catalysis Tuning: Switch from weak acids (acetic acid) to anhydrous conditions with Lewis acids (e.g.,

or -

Solvent Polarity: Switch to non-polar solvents (Toluene/Xylene). Polar solvents stabilize the zwitterionic transition states of the "wrong" isomer, eroding selectivity.

-

Q: My reaction stalls with electron-deficient anilines. How do I force conversion?

A: Electron-deficient anilines are poor nucleophiles.

-

Additives: Add 10 mol%

. Lanthanide triflates activate the carbonyl exclusively without protonating the weak amine nucleophile, a common pitfall with Brønsted acids.

Module B: Troubleshooting C-H Arylation (Late-Stage Functionalization)

Context: You have a pyrrole core and want to install a phenyl group. Common Failure: C2 vs. C3 selectivity issues or poly-arylation.

Q: I am attempting C2-arylation using Pd(OAc)2, but I see significant C3 byproduct. Why?

A: This usually indicates a switch from a Concerted Metalation-Deprotonation (CMD) mechanism to an Electrophilic Aromatic Substitution (

-

The Causality:

-

C2 (α-position): Acidic C-H bond (

~17). Favored by CMD mechanisms (Pd/Pivalic acid). -

C3 (β-position): More nucleophilic position. Favored by electrophilic cationic Pd species.

-

-

The Fix:

-

Ensure you are using a carboxylate base (e.g., CsOPiv or KOAc). The pivalate anion acts as a proton shuttle, lowering the energy barrier for C2 activation specifically [2].

-

Avoid strong acids or cationic Pd sources (

) unless you specifically want C3 mixtures.

-

Q: How do I force C3 (β) selectivity on a pyrrole ring?

A: C3 is notoriously difficult because it is electronically favored but kinetically slower to activate than C2.

-

Solution 1 (Bulky Electrophiles): Use Steric control. If C2 is blocked (e.g., with a TIPS group), C3 becomes the only option.

-

Solution 2 (Directing Groups): Use a removable Directing Group (DG) on the Nitrogen.

-

Protocol: Use N-2-pyrimidyl or N-Piv groups with Ruthenium or Rhodium catalysts. The geometry of the catalyst-DG complex directs the metal to the C3 position via a specific metallacycle intermediate [3].

-

Module C: The Van Leusen Synthesis (3-Phenylpyrroles)

Context: Using TosMIC (Toluenesulfonylmethyl isocyanide) to build the ring. Common Failure: Low yield of the 3-aryl product; contamination with imidazoles.

Q: The reaction yields imidazole impurities instead of pyrrole. What is happening?

A: You are likely seeing the "Van Leusen Imidazole Synthesis" competing with the pyrrole pathway. This happens if the intermediate does not eliminate the sulfinate group correctly or if the imine formation is slow.

-

The Fix:

-

Base Strength: Ensure you are using NaH in DMSO/Et2O . Weaker bases may not drive the elimination of the tosyl group (the "aromatization" step) effectively.

-

Substrate: This reaction works best with electron-deficient alkenes (enones). If you are using an aldehyde + amine, ensure the imine is fully formed before adding TosMIC.

-

Troubleshooting Matrix: Quick Reference

| Symptom | Probable Cause | Corrective Action |

| Paal-Knorr: 50:50 Regio-mix | Similar steric bulk at C1/C4 of diketone. | Use a bulky N-protecting group (e.g., |

| Paal-Knorr: Furan formation | pH is too low (<3).[3] | Buffer the reaction with NaOAc. Strong acid favors furan (Paal-Knorr Furan synthesis). |

| C-H Activation: Poly-arylation | High catalyst loading or excess aryl halide. | Reduce aryl halide to 0.8 equiv. Stop reaction at 80% conversion. |

| C-H Activation: C2/C3 scrambling | Temperature too high (>120°C). | Lower temp to 80-100°C. High temp promotes Pd migration ("Ring Walking"). |

| Van Leusen: Polymerization | Reaction too concentrated; exothermic. | Dilute to 0.05 M. Add TosMIC solution slowly (dropwise) at 0°C. |

Validated Protocol: C2-Regioselective Arylation of Pyrrole

This protocol utilizes the CMD mechanism to ensure >20:1 C2:C3 selectivity.

Reagents:

-

Substrate: N-Boc-pyrrole (1.0 equiv)

-

Coupling Partner: Phenyl iodide (1.2 equiv)

-

Catalyst:

(5 mol%) -

Ligand:

(10 mol%) or BrettPhos (for difficult substrates) -

Base:

(2.0 equiv) or CsOPiv (cheaper alternative) -

Solvent: DCE (1,2-Dichloroethane)

Workflow:

-

Charge: In a glovebox or under Ar, add Pd(OAc)2, Ligand, and Base to a screw-cap vial.

-

Dissolve: Add DCE (0.2 M concentration relative to pyrrole).

-

Activate: Stir for 5 mins at RT to pre-form the active catalytic species.

-

Add: Add N-Boc-pyrrole and Phenyl iodide.

-

Heat: Seal and heat to 80°C for 12 hours.

-

Note: Do not exceed 100°C to prevent Boc-deprotection or regio-scrambling.

-

-

Workup: Filter through Celite, concentrate, and purify via silica gel chromatography (Hex/EtOAc).

Expected Outcome: >85% Yield, >95:5 C2 selectivity.

Mechanistic Visualization: C-H Activation Pathways

Understanding why your reaction selects C2 or C3 is critical for troubleshooting.

Figure 2: Divergent mechanistic pathways for Pd-catalyzed arylation. Pathway B (CMD) is required for high C2 selectivity [2].

References

-

Amarnath, V., & Amarnath, K. (1995). Intermediates in the Paal-Knorr synthesis of pyrroles. The Journal of Organic Chemistry, 60(2), 301-307. [Link]

-

Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design. Journal of the American Chemical Society, 128(51), 16496-16497. [Link]

-

Gevorgyan, V. (2014). Regioselective C-H Functionalization of Heterocycles. Chemical Society Reviews. [Link]

-

Estévez, V., Villacampa, M., & Menéndez, J. C. (2014). Recent Advances in the Synthesis of Pyrroles by Multicomponent Reactions. Chemical Society Reviews, 43, 4633-4657. [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 3-phenyl-1H-pyrrole-2-carboxylic acid

Topic: 1H NMR Spectrum Analysis of 3-Phenyl-1H-pyrrole-2-carboxylic Acid Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

This guide provides a definitive technical analysis of the 1H NMR spectrum of 3-phenyl-1H-pyrrole-2-carboxylic acid , a critical scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and antitubercular agents.

In synthetic workflows, the primary challenge is not just characterization, but regioisomer differentiation . The Paal-Knorr or Hantzsch synthesis pathways often yield mixtures of 3-phenyl and 4-phenyl isomers. This guide objectively compares the spectral signature of the target molecule against its most common structural "imposters" (the 4-phenyl isomer and the ethyl ester precursor), providing a self-validating protocol for structural confirmation.

Structural Context & Critical Parameters

Before analyzing the spectrum, one must understand the magnetic environment. The pyrrole ring is electron-rich, but the carboxylic acid at position 2 and the phenyl group at position 3 create a "push-pull" electronic system that distinctively shifts the remaining ring protons.

The Molecule vs. The Alternatives

| Feature | Target: 3-Phenyl Isomer | Alternative: 4-Phenyl Isomer | Precursor: Ethyl Ester |

| Structure | Ph at C3; H at C4, C5 | Ph at C4; H at C3, C5 | Ph at C3; COOEt at C2 |

| Pyrrole Protons | Vicinal (H4, H5) | Meta (H3, H5) | Vicinal (H4, H5) |

| Coupling ( | |||

| Key Signal | 2 Doublets (distinct) | 2 Broad singlets/doublets | Quartet + Triplet (Ethyl) |

Scientific Insight: The most reliable method to confirm the 3-phenyl regiochemistry is the magnitude of the coupling constant between the remaining pyrrole protons. Vicinal coupling (3-phenyl) is consistently larger than meta coupling (4-phenyl).

Experimental Protocol: The Self-Validating System

To ensure reproducibility and resolution of the critical coupling constants, follow this optimized protocol.

Sample Preparation:

-

Solvent: DMSO-d6 is required.[1][2]

-

Reasoning: The carboxylic acid proton (

) and pyrrole nitrogen proton (

-

-

Concentration: 5–10 mg in 0.6 mL solvent.

-

Caution: Over-concentration can cause stacking effects, shifting aromatic peaks and obscuring the pyrrole doublets.

-

-

Acquisition: Minimum 16 scans; 30-degree pulse angle.

-

Critical Step: Ensure high digital resolution (at least 32k points) to resolve the small coupling differences (2.8 Hz vs 1.8 Hz).

-

Spectral Analysis: Region-by-Region Breakdown

Region A: Exchangeable Protons (11.0 – 13.0 ppm)

-

COOH (~12.5 ppm): Very broad singlet. May be absent if the sample is "wet" (water exchange).

-

NH (~11.6 - 11.8 ppm): Broad singlet.

-

Validation: Add one drop of

to the NMR tube. These two signals should disappear, confirming they are attached to heteroatoms.

-

Region B: Aromatic Phenyl Zone (7.2 – 7.6 ppm)

-

Pattern: Multiplet (5H).

-

Analysis: Often appears as two sets of multiplets:

-

7.50 – 7.60 ppm (2H): Ortho protons (closest to pyrrole).

-

7.25 – 7.40 ppm (3H): Meta/Para protons.

-

-

Note: This region is rarely diagnostic for isomer differentiation as the phenyl shifts are similar in both 3-phenyl and 4-phenyl isomers.

Region C: The "Fingerprint" Region (Pyrrole Ring Protons)

This is where the structural confirmation happens.

-

H5 (Alpha to Nitrogen):

6.90 – 7.05 ppm.-

Appears as a Doublet (d) or Doublet of Doublets (dd) if coupling to NH is resolved.

-

-

H4 (Beta to Nitrogen):

6.20 – 6.40 ppm. -

Coupling Constant (

): 2.8 – 3.2 Hz .

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its primary synthetic impurities.

Table 1: Chemical Shift & Coupling Comparison (in DMSO-d6)

| Proton Assignment | 3-Phenyl-1H-pyrrole-2-COOH (Target) | 4-Phenyl-1H-pyrrole-2-COOH (Isomer) | Ethyl 3-phenyl-1H-pyrrole-2-carboxylate (Precursor) |

| NH | ~11.7 ppm (bs) | ~11.8 ppm (bs) | ~11.9 ppm (bs) |

| COOH | ~12.5 ppm (bs) | ~12.6 ppm (bs) | Absent |

| Phenyl (Ar-H) | 7.3 - 7.6 ppm (m, 5H) | 7.3 - 7.7 ppm (m, 5H) | 7.3 - 7.6 ppm (m, 5H) |

| Pyrrole H5 | ~6.95 ppm (d, | ~7.50 ppm (d, | ~6.98 ppm (d, |

| Pyrrole H4/H3 | H4: ~6.35 ppm (d, | H3: ~7.20 ppm (d, | H4: ~6.40 ppm (d, |

| Aliphatic | None | None | 4.2 (q), 1.3 (t) |

Critical Distinction: In the 4-phenyl isomer , the H5 proton is often shifted further downfield (~7.5 ppm) because it is adjacent to the phenyl ring's deshielding cone and the nitrogen. In the 3-phenyl target , H5 is only adjacent to the nitrogen, appearing upfield (~6.95 ppm).

Decision Workflow: Regioisomer Assignment

Use this logic flow to confirm your structure.

Figure 1: Logic gate for distinguishing 3-phenylpyrrole derivatives from common impurities.

Advanced Validation (If 1H NMR is Ambiguous)

If the coupling constants are unclear (e.g., due to line broadening), use these secondary experiments:

-

1D NOE (Nuclear Overhauser Effect):

-

Irradiate the NH signal.

-

3-Phenyl Target: You should see NOE enhancement at H5 and the Phenyl Ortho protons (if the conformation allows), but strong enhancement at H5 is key.

-

4-Phenyl Isomer: Irradiating NH enhances H3 and H5 equally.

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Look for the correlation between the Carbonyl Carbon (COOH) and ring protons.

-

3-Phenyl: The Carbonyl (~162 ppm) will show a strong 3-bond correlation to H4 (which is a doublet).

-

4-Phenyl: The Carbonyl will show a strong 3-bond correlation to H3 (which is a singlet/fine doublet).

-

References

-

PubChem. Pyrrole-2-carboxylic acid | C5H5NO2. National Library of Medicine. Available at: [Link]

-